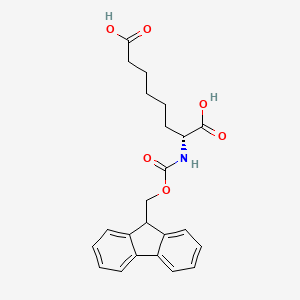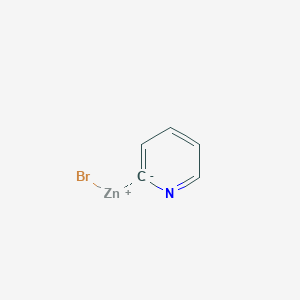
3,6-Dichlorobenzene-1,2-diamine
Descripción general
Descripción
“3,6-Dichlorobenzene-1,2-diamine” is a chemical compound. It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two other hydrogen atoms are replaced by amine groups .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular formula of “3,6-Dichlorobenzene-1,2-diamine” is C6H6Cl2N2. It has an average mass of 177.031 Da and a monoisotopic mass of 175.990799 Da .Chemical Reactions Analysis
As a derivative of benzene, “3,6-Dichlorobenzene-1,2-diamine” can undergo electrophilic aromatic substitution reactions. The aromatic ring is retained during reactions, making it possible for the compound to undergo various chemical transformations .Aplicaciones Científicas De Investigación
Metal-Catalyzed 1,2-Diamination Reactions
- 1,2-Diamines, including structures like 3,6-Dichlorobenzene-1,2-diamine, are crucial in natural products with biological activity and in pharmaceutical agents. They are extensively used in asymmetric synthesis and catalysis, making them attractive targets for synthetic chemists. Metal-catalyzed diamination reactions are emerging as a method for constructing these compounds, likely finding application in drug molecules and natural product synthesis (Cardona & Goti, 2009).
Fluorescent Receptor for Metal Ion Recognition
- Benzene-1,2-diamine structures are used in developing fluorescence-quenching chemosensors. A study on an original chemosensor molecule combining benzene-1,2-diamine showed selectivity and sensitivity for Ni2+ and Cu2+ ions, suggesting its application in multianalyte detection (Pawar et al., 2015).
Palladium-Mediated Addition to Isocyanides
- Benzene-1,2-diamines, including substituted variants like 3,6-Dichlorobenzene-1,2-diamine, were used in Palladium-mediated reactions to generate diaminocarbene ligands. This demonstrates the compound's utility in organometallic chemistry and ligand design (Kinzhalov et al., 2016).
Catalytic Oxidation Studies
- 1,2-Dichlorobenzene, a related compound, was studied for its catalytic oxidation over various transition metal oxides, indicating its potential in environmental applications and chemical synthesis (Krishnamoorthy et al., 2000).
Medicinal Applications
- 1,2-Diamine functionality, as found in 3,6-Dichlorobenzene-1,2-diamine, is a significant motif in a variety of medicinal agents. These compounds have been incorporated in diverse drug categories including antiarrhythmics, antihypertensives, antipsychotics, and anticancer drugs (Michalson & Szmuszkovicz, 1989).
Propiedades
IUPAC Name |
3,6-dichlorobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGFESBSSZSYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichlorobenzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



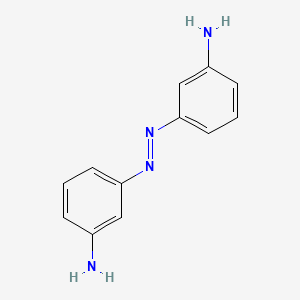



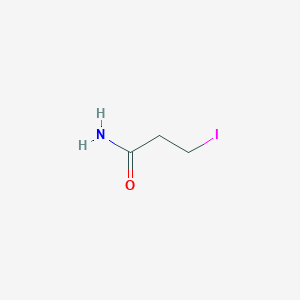
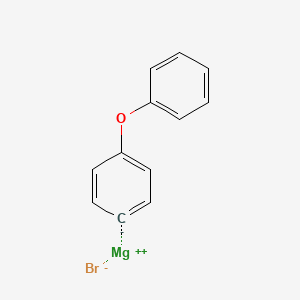

![Benzoic acid, 2-[4-(dimethylamino)benzoyl]-](/img/structure/B3188485.png)

![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)
